
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group, a hydroxymethyl group, and a methyl ester group attached to a nicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate typically involves the chlorination of a nicotinic acid derivative followed by esterification and hydroxymethylation. One common method includes:
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 6-position using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-chloro-6-(carboxymethyl)-2-methylnicotinate.
Reduction: 5-hydro-6-(hydroxymethyl)-2-methylnicotinate.
Substitution: 5-amino-6-(hydroxymethyl)-2-methylnicotinate.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-chloro-2-methylnicotinate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
Methyl 6-(hydroxymethyl)-2-methylnicotinate: Lacks the chloro group, which may influence its chemical properties and biological activity.
Methyl 5-chloro-6-(hydroxymethyl)nicotinate: Lacks the methyl group at the 2-position, potentially altering its solubility and stability.
Uniqueness
Methyl 5-chloro-6-(hydroxymethyl)-2-methylnicotinate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
methyl 5-chloro-6-(hydroxymethyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(9(13)14-2)3-7(10)8(4-12)11-5/h3,12H,4H2,1-2H3 |
Clave InChI |
XBSYOFRMAJRQPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1C(=O)OC)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


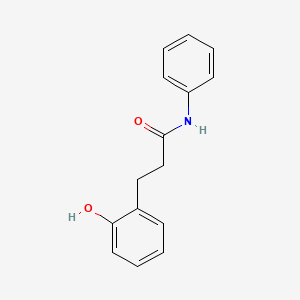
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
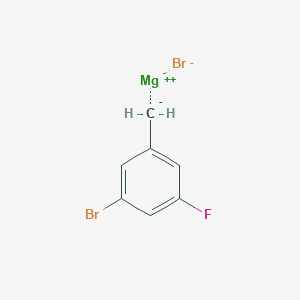
![6-Methoxy-2-azaspiro[3.4]octane](/img/structure/B14892134.png)
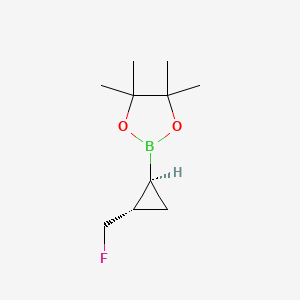




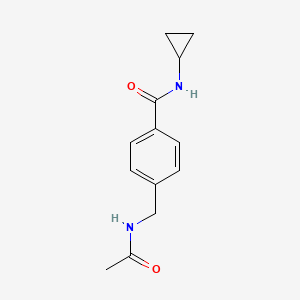

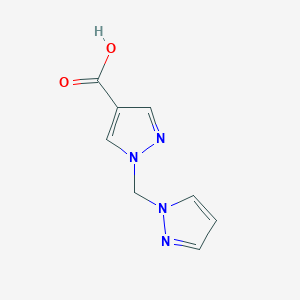
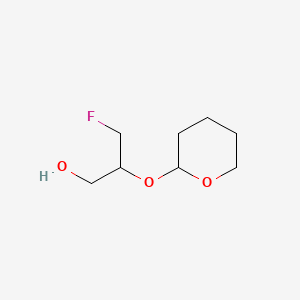
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)
